molecular formula C5H12OS B2948309 2-methyl-2-sulfanylbutan-1-ol CAS No. 887578-69-0

2-methyl-2-sulfanylbutan-1-ol

Cat. No.: B2948309
CAS No.: 887578-69-0
M. Wt: 120.21
InChI Key: COZIKQZFOXRFLC-UHFFFAOYSA-N
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Description

“2-Methyl-2-sulfanyl-1-butanol” is a chemical compound with the molecular formula C5H12OS . It is also known as “2-Methyl-1-sulfanyl-1-butanol” and “3-Mercapto-2-methyl-1-butanol” among other names .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-sulfanyl-1-butanol” consists of a chain of five carbon atoms, with a sulfanyl group (-SH) and a methyl group (-CH3) attached to the second carbon atom, and a hydroxyl group (-OH) attached to the first carbon atom .

Safety and Hazards

The safety data sheet for a related compound, “2-Methyl-1-butanol”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, and may cause damage to organs . Similar precautions should be taken when handling “2-Methyl-2-sulfanyl-1-butanol”.

Future Directions

There is a growing interest in the potential use of branched-chain higher alcohols (BCHAs), including “2-Methyl-1-butanol”, as biofuels . These alcohols have better fuel properties than ethanol, such as higher energy density and better compatibility with existing gasoline engines . It is possible that “2-Methyl-2-sulfanyl-1-butanol” could also be explored for similar applications in the future.

Properties

IUPAC Name

2-methyl-2-sulfanylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZIKQZFOXRFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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